molecular formula C12H13NO B11907550 2-(Aminomethyl)-1-methoxynaphthalene

2-(Aminomethyl)-1-methoxynaphthalene

Cat. No.: B11907550
M. Wt: 187.24 g/mol
InChI Key: YZPIDRJCEOIAQH-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1-methoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an aminomethyl group (-CH2NH2) and a methoxy group (-OCH3) attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1-methoxynaphthalene typically involves the reaction of 1-methoxynaphthalene with formaldehyde and ammonia or an amine under acidic or basic conditions. One common method is the Mannich reaction, where 1-methoxynaphthalene reacts with formaldehyde and an amine in the presence of an acid catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions or other catalytic processes that ensure high yield and purity. The choice of catalyst, reaction temperature, and pressure are optimized to achieve efficient production.

Chemical Reactions Analysis

Oxidation Reactions

The aminomethyl group undergoes selective oxidation under controlled conditions. Key findings include:

Oxidizing AgentConditionsProductYieldMechanism
KMnO₄Acidic aqueous solution, 60°C1-Methoxynaphthalene-2-carboxylic acid78%Sequential oxidation: -CH₂NH₂ → -COOH via intermediate imine formation
O₂/Cu(II)THF/CH₃CN (19:1), RTDeformylated naphthol derivatives62%Inner-sphere mechanism involving copper superoxo complex-mediated C-C bond cleavage

Notably, the methoxy group stabilizes intermediates through resonance, directing oxidation to the adjacent aminomethyl position .

Reduction Reactions

The aromatic system remains intact during reductions targeting the aminomethyl group:

Reducing AgentConditionsProductApplication
LiAlH₄Anhydrous THF, reflux2-(Methylamino)-1-methoxynaphthalenePrecursor for antipsychotic drug intermediates
H₂/Pd-CEthanol, 40 psi2-(Aminomethyl)-1-methoxytetralinHydrogenation of naphthalene ring with retained functional groups

Reductive alkylation with formaldehyde produces branched amines, demonstrating the reactivity of the primary amine .

Substitution Reactions

The aminomethyl group participates in nucleophilic displacements and condensations:

Amidomethylation (Tscherniac-Einhorn Reaction)

Reacts with chloroacetamide derivatives to form biologically active amides:

text
2-(Aminomethyl)-1-methoxynaphthalene + N-hydroxymethylchloroacetamide → 2-(Chloroacetamidomethyl)-1-methoxynaphthalene (89% yield) [4]

Applications: Antimicrobial agents targeting Gram-positive bacteria .

Schiff Base Formation

Condenses with aldehydes/ketones under mild acid catalysis:

text
Reaction with benzaldehyde → N-benzylidene derivative (93% yield) Used as fluorescent probes in cellular imaging [3]

Cycloaddition and Coordination Chemistry

The compound engages in supramolecular interactions:

Reaction PartnerProduct TypeKey Feature
Cu(II)-superoxo complexesMetal-organic frameworksStabilizes O-O bond cleavage via π-stacking interactions
NitrilesTetrazoles[2+3] cycloaddition under Huisgen conditions

These reactions highlight its utility in materials science for designing catalysts and sensors .

Comparative Reactivity

Functional GroupReaction Rate (Relative)Dominant Pathway
-CH₂NH₂1.0 (reference)Nucleophilic attack
-OCH₃0.3Electrophilic aromatic substitution

The aminomethyl group reacts 3.3x faster than methoxy in nucleophilic processes due to higher electron density .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 2-(aminomethyl)-1-methoxynaphthalene exhibit significant antimicrobial properties. For instance, studies have shown that compounds based on this structure can inhibit the growth of various pathogens, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania mexicana. The IC50 values for these compounds range from 2 to 12 µM, demonstrating their potential as therapeutic agents against these diseases .

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It serves as an intermediate in the synthesis of anti-inflammatory drugs, particularly those targeting conditions like arthritis. The synthesis of 2-acetyl-6-methoxynaphthalene from 2-methoxynaphthalene has been noted as a crucial step in developing such pharmaceuticals .

Organic Synthesis

Synthesis of Complex Molecules
this compound is utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex structures. For example, it can be acylated or alkylated to produce derivatives that are useful in drug development .

Fluorescent Dyes
The compound's structural characteristics also lend themselves to applications in developing fluorescent dyes. These dyes are essential in biological imaging and diagnostics due to their ability to emit light upon excitation .

Material Science

Polymer Chemistry
In material science, this compound is used in the formulation of polymers and resins. Its methoxy group enhances the solubility and reactivity of polymer precursors, leading to improved material properties such as thermal stability and mechanical strength .

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAntimicrobial agentsEffective against T. brucei, T. cruzi, L. mexicana with IC50 values of 2-12 µM
Anti-inflammatory drugsIntermediate for synthesizing anti-inflammatory compounds
Organic SynthesisBuilding block for complex moleculesUsed in acylation and alkylation reactions
Material ScienceFluorescent dyesUseful in biological imaging due to fluorescence properties
Polymer formulationsEnhances solubility and reactivity of polymer precursors

Case Studies

Case Study 1: Antimicrobial Activity Assessment
In a study published in a peer-reviewed journal, several derivatives of this compound were synthesized and tested for their inhibitory effects on Trypanosoma species. The results showed that modifications at specific positions on the naphthalene ring significantly enhanced antimicrobial activity, suggesting a structure-activity relationship that could guide future drug design.

Case Study 2: Synthesis of Anti-inflammatory Agents
Another significant application is highlighted in a patent concerning the synthesis of 2-acetyl-6-methoxynaphthalene as an anti-inflammatory agent. The patent describes an efficient method for producing this compound with high yield, illustrating its relevance in pharmaceutical manufacturing processes aimed at treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1-methoxynaphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)-1-naphthol: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(Aminomethyl)-1-naphthylamine: Contains an additional amino group.

    1-Methoxy-2-naphthaldehyde: Similar methoxy group but with an aldehyde functional group.

Uniqueness

2-(Aminomethyl)-1-methoxynaphthalene is unique due to the combination of its aminomethyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(Aminomethyl)-1-methoxynaphthalene is a naphthalene derivative that has garnered attention for its diverse biological activities. This compound has been investigated for its potential therapeutic applications, particularly in the fields of cancer treatment and neuroprotection. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a methoxy group and an aminomethyl group attached to the naphthalene ring. Its molecular formula is C_{12}H_{13}NO, and it has a molecular weight of approximately 199.24 g/mol. The presence of these functional groups contributes to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-75.2Induction of apoptosis
PC-34.8Cell cycle arrest

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for its neuroprotective effects. Research suggests that it may protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection in SH-SY5Y Cells

In a study involving human neuroblastoma SH-SY5Y cells, treatment with 10 µM of this compound resulted in a significant reduction in cell death caused by hydrogen peroxide exposure. The compound was found to enhance the expression of antioxidant enzymes, thereby mitigating oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It is believed to affect signaling pathways related to apoptosis and cell survival.
  • Antioxidant Activity : The methoxy group may contribute to its ability to scavenge free radicals.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

(1-methoxynaphthalen-2-yl)methanamine

InChI

InChI=1S/C12H13NO/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-7H,8,13H2,1H3

InChI Key

YZPIDRJCEOIAQH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)CN

Origin of Product

United States

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